molecular formula C18H18ClN3O3 B2807313 (4-Benzylpiperazino)(5-chloro-2-nitrophenyl)methanone CAS No. 478249-18-2

(4-Benzylpiperazino)(5-chloro-2-nitrophenyl)methanone

Cat. No. B2807313
CAS RN: 478249-18-2
M. Wt: 359.81
InChI Key: AVGXKCSLLHIDIB-UHFFFAOYSA-N
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Description

(4-Benzylpiperazino)(5-chloro-2-nitrophenyl)methanone, commonly referred to as BCPN, is a chemical compound that has been studied for its potential use in a variety of scientific applications. BCPN has been found to possess a wide range of properties, including its ability to act as an inhibitor of enzymes, as well as its potential to be used as a chemical reagent for organic synthesis.

Scientific Research Applications

Clathrate Formation and Molecular Interactions

Research by Eto et al. (2011) highlights the significance of edge-to-face interactions between aromatic rings in clathrate formation, focusing on derivatives that resemble the structure of interest. Such interactions are pivotal in the formation of inclusion complexes with benzene, indicating potential applications in host-guest chemistry and molecular recognition processes Eto et al., 2011.

Antimicrobial and Antiviral Potential

Sharma et al. (2009) synthesized analogues similar to the compound , exploring their antimicrobial and antiviral activities. Although the results varied, some analogues showed selective activity against fungi and viruses, suggesting a potential pathway for developing new antimicrobial and antiviral agents Sharma et al., 2009.

Biological Activity of Analogous Compounds

Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine, which demonstrated significant antibacterial activity against various human pathogenic bacteria. This study indicates the potential of structurally related compounds in designing new antibacterial agents Nagaraj et al., 2018.

Structural Characterization and Synthesis Techniques

Eckhardt et al. (2020) reported on the structural characterization of a side product in benzothiazinone synthesis, providing insights into the methodologies for synthesizing and analyzing compounds with complex aromatic structures. This could inform the synthesis and analysis of "(4-Benzylpiperazino)(5-chloro-2-nitrophenyl)methanone" and related compounds Eckhardt et al., 2020.

Novel Syntheses and Characterizations

Kaur et al. (2015) explored the synthesis and characterization of Schiff base derivatives, which could serve as a model for the development of novel compounds and the study of their properties, potentially relevant to the research applications of "(4-Benzylpiperazino)(5-chloro-2-nitrophenyl)methanone" Kaur et al., 2015.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(5-chloro-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c19-15-6-7-17(22(24)25)16(12-15)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGXKCSLLHIDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazino)(5-chloro-2-nitrophenyl)methanone

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